molecular formula C15H20O3 B11817615 Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid

Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid

Cat. No.: B11817615
M. Wt: 248.32 g/mol
InChI Key: SOTOIQLCZHSJLK-UHFFFAOYSA-N
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Description

Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H20O3 It is a derivative of cyclohexanecarboxylic acid, where the cyclohexane ring is substituted with a benzyloxy group at the 4-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can form ionic interactions with basic amino acid residues, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

4-(phenylmethoxymethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H20O3/c16-15(17)14-8-6-13(7-9-14)11-18-10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,16,17)

InChI Key

SOTOIQLCZHSJLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1COCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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